molecular formula C11H11N3O B2597352 1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 2408964-95-2

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone

Cat. No. B2597352
M. Wt: 201.229
InChI Key: METQFERGFWBEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone, also known as MET, is a chemical compound that has been widely used in scientific research. It is a triazole derivative that is commonly used as a building block in the synthesis of various compounds.

Scientific Research Applications

Chemical Analysis and Identification

Field

Chemical Analysis and Identification

Application Summary

“1-(2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.1751 . It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone .

Method of Application

The compound can be identified and analyzed using various techniques such as Gas Chromatography and Mass Spectrometry .

Results or Outcomes

The data obtained from these techniques can be used to verify the compound’s structure and properties .

Green Asymmetric Reduction of Acetophenone Derivatives

Field

Biotechnology and Green Chemistry

Application Summary

The compound “1-(2-methylphenyl)ethanone” can be used in the green asymmetric reduction of acetophenone derivatives . This process involves the use of Saccharomyces cerevisiae as the biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents .

Method of Application

The process involves the reduction of 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone, and 1-(2,4,6-trimethyphenyl)ethanone by S. cerevisiae in different NADES with varying water contents .

Results or Outcomes

The highest enantioselectivity was observed for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water . The process was successfully performed on a preparative scale with efficient recyclation and reuse of NADES .

Flavor and Fragrance Industry

Field

Flavor and Fragrance Industry

Application Summary

“1-(2-methylphenyl)ethanone” can be used in the flavor and fragrance industry . It can be used to create various nuances such as vanilla, cherry, almond, coumarin, and various nut flavors .

Method of Application

The compound can be added to food, beverages, or cosmetic products to enhance their flavor or fragrance .

Results or Outcomes

The addition of “1-(2-methylphenyl)ethanone” can result in a variety of flavors and fragrances, enhancing the sensory experience of the product .

Endogenous Metabolite

Field

Biochemistry

Application Summary

“1-(2-methylphenyl)ethanone” is an endogenous metabolite . This means it is naturally produced within the body .

Method of Application

As an endogenous metabolite, “1-(2-methylphenyl)ethanone” is involved in various biochemical processes within the body .

Results or Outcomes

The presence and levels of this compound can provide insights into the body’s metabolic state .

Gas Chromatography

Field

Analytical Chemistry

Application Summary

“1-(2-methylphenyl)ethanone” can be used as a standard in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .

Method of Application

The compound is introduced into the gas chromatograph and is carried by an inert gas (usually helium or nitrogen) through a column packed with a stationary phase . The different components of the compound are separated based on their interaction with the stationary phase .

Results or Outcomes

The retention time of “1-(2-methylphenyl)ethanone” can be used to identify it in a mixture of compounds . The area under its peak in the chromatogram can be used to determine its concentration .

Perfumery

Field

Perfumery

Application Summary

“1-(2-methylphenyl)ethanone” can be used in the formulation of perfumes . It can provide a unique scent profile and enhance the overall fragrance of the perfume .

Method of Application

The compound is mixed with other fragrance ingredients to create a unique scent . The concentration of “1-(2-methylphenyl)ethanone” used can vary depending on the desired scent profile .

Results or Outcomes

The addition of “1-(2-methylphenyl)ethanone” can result in a perfume with a unique and appealing scent .

properties

IUPAC Name

1-[1-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-7-12-11(13-14)9(2)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQFERGFWBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NC(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone

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